2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves complex organic reactions. For example, pyridonecarboxylic acids and their analogs, which share some structural similarities, are synthesized through reactions involving amino- and hydroxy-substituted cyclic amino groups, indicating a multi-step synthetic process that might be applicable to our compound of interest (Egawa et al., 1984).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine, provides insights into the potential structural aspects of 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide. These structures often feature complex aromatic systems and heterocycles, which are crucial for their biological activity and interactions (Ma et al., 2009).
Chemical Reactions and Properties
Compounds with structures similar to 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide undergo various chemical reactions. For example, derivatives of 2-aminopyridines show chemoselective arylsulfenylation, indicating that sulfur-containing compounds can undergo specific reactions that could be pertinent to the thioacetamide group in our compound of interest (Hamdouchi, 1998).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structures, can be inferred from studies like the one on 1-naphthyl-2-cyanoacetamide derivatives. These studies offer insights into how substituents and the overall structure influence the physical characteristics of these compounds, which is relevant for understanding the solubility, stability, and formulation potential of 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide (Fadda et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be explored through the study of similar compounds. For instance, the study on the synthesis and antibacterial activity of pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives from 1-naphthyl-2-cyanoacetamide reveals important information on the reactivity of naphthyl-containing compounds and their potential for producing bioactive molecules (Fadda et al., 2015).
properties
IUPAC Name |
2-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c23-17-7-3-4-8-18(17)25-21(27)12-19(22(25)28)29-13-20(26)24-16-10-9-14-5-1-2-6-15(14)11-16/h1-11,19H,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJIWJQCGXFPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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